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molecular formula C6H14Cl2Si B8038064 Dichloro(hexyl)silane

Dichloro(hexyl)silane

Cat. No. B8038064
M. Wt: 185.16 g/mol
InChI Key: NYKYPUSQZAJABL-UHFFFAOYSA-N
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Patent
US04297499

Procedure details

Dichlorosilane in an amount of 74.7 g (0.74 mol), 63.0 g of 1-hexane (0.75 mol) and as a catalyst 0.684 g of RhCl(PPh3)3 (7.4×10-4 mol) were charged in a 500 ml pressure proof stainless steel reaction tube and after sealing, reaction was carried out by heating in an oil bath at a temperature of 90° C. for 13 hours. Then reaction liquid was subjected to vacuum distillation to obtain 110 g (0.59 mol) of n-hexyldichlorosilane. The boiling point of this product was 100°-102° C./100 mmHg and the refractive index nD20 was 1.4412. Further, the infrared spectrum of this product is shown in FIG. 1 indicating characteristic absorptions of Si--H at 2213 cm-1. The NMR spectrum of this product is shown in FIG. 5. Thus it was confirmed that the product corresponded to the formula (n--C6H13)SiHCl2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
[Compound]
Name
RhCl(PPh3)3
Quantity
0.684 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][SiH2:2][Cl:3].[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>>[CH2:4]([SiH:2]([Cl:3])[Cl:1])[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH2]Cl
Name
Quantity
63 g
Type
reactant
Smiles
CCCCCC
Name
RhCl(PPh3)3
Quantity
0.684 g
Type
reactant
Smiles
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
Then reaction liquid
DISTILLATION
Type
DISTILLATION
Details
was subjected to vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)[SiH](Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.59 mol
AMOUNT: MASS 110 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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